molecular formula C9H10O4 B1595256 2-Hydroxy-2-(3-methoxyphenyl)acetic acid CAS No. 21150-12-9

2-Hydroxy-2-(3-methoxyphenyl)acetic acid

Cat. No. B1595256
CAS RN: 21150-12-9
M. Wt: 182.17 g/mol
InChI Key: YTRUJRPALUALSN-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(3-methoxyphenyl)acetic acid, also known as 3-Methoxymandelic acid, is a member of methoxybenzenes . It has a molecular weight of 182.18 and its IUPAC name is 2-hydroxy-2-(3-methoxyphenyl)acetic acid .


Molecular Structure Analysis

The molecular formula of 2-Hydroxy-2-(3-methoxyphenyl)acetic acid is C9H10O4 . Its InChI is 1S/C9H10O4/c1-13-7-4-2-3-6(5-7)8(10)9(11)12/h2-5,8,10H,1H3,(H,11,12) . The Canonical SMILES is COC1=CC=CC(=C1)C(C(=O)O)O .


Physical And Chemical Properties Analysis

2-Hydroxy-2-(3-methoxyphenyl)acetic acid is a powder with a melting point of 63-65 degrees Celsius . It has a molecular weight of 182.17 g/mol . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . Its topological polar surface area is 66.8 Ų .

Scientific Research Applications

1. Antioxidant Activity Research

  • Application : This compound is used in the synthesis of antioxidants, which are promising candidates for preventing and treating conditions where oxidative stress is a contributing factor .
  • Method : The compound was synthesized and its antioxidant properties were evaluated using the 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH), 2,2’-azino-bis (3-ethylbenzothiazoline-6-sulfonic acid (ABTS), and oxygen radical absorbance capacity (ORAC) assay .
  • Results : New phenolic acid-derived compounds with antioxidant activity were identified .

2. Antimicrobial Activity Research

  • Application : The compound was synthesized and screened against some microbes to establish its potential antimicrobial activity .
  • Method : The synthesized complex was characterized using FT-IR, 1 H-NMR, 13 C-NMR, and GC–MS techniques .
  • Results : The Schiff base exhibited antimicrobial action against all the tested microbes except Candidas albicans isolate, which exhibited zero diameter zone of inhibition .

3. Clinical and Diagnostic Testing

  • Application : This stable labeled internal standard is suitable for quantitating HVA levels in LC/MS applications such as clinical and diagnostic testing .

4. Enantioresolution by HPLC

  • Application : α-Methoxyphenylacetic acid has been used in the enantioresolution of two diastereomeric esters by HPLC .

5. Detection of Oxidative Enzymes

  • Application : Homovanillic acid, which is a derivative of “2-Hydroxy-2-(3-methoxyphenyl)acetic acid”, is used as a reagent to detect oxidative enzymes .

6. Synthesis of Artificial Vanilla Flavorings

  • Application : Vanillylmandelic acid, which is a derivative of “2-Hydroxy-2-(3-methoxyphenyl)acetic acid”, is a chemical intermediate in the synthesis of artificial vanilla flavorings .

7. Diagnosis of Neuroblastoma and Malignant Pheochromocytoma

  • Application : Homovanillic acid, a derivative of “2-Hydroxy-2-(3-methoxyphenyl)acetic acid”, is used in psychiatry and neuroscience. Brain and cerebrospinal fluid levels of Homovanillic acid are measured as a marker of metabolic stress caused by 2-deoxy-D-glucose . Its presence supports a diagnosis of neuroblastoma and malignant pheochromocytoma .

8. Synthesis of New Broad-Spectrum Antibacterial Drugs

  • Application : “2-Hydroxy-2-(3-methoxyphenyl)acetic acid” is used as an important intermediate in the preparation of new broad-spectrum antibacterial drugs .

Safety And Hazards

The safety information available indicates that 2-Hydroxy-2-(3-methoxyphenyl)acetic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-hydroxy-2-(3-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-13-7-4-2-3-6(5-7)8(10)9(11)12/h2-5,8,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRUJRPALUALSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90943472
Record name Hydroxy(3-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90943472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-2-(3-methoxyphenyl)acetic acid

CAS RN

21150-12-9
Record name 3-Methoxymandelic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21150-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxyphenylglycolic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021150129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxy(3-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90943472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxyphenylglycolic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.206
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Guo, J Li, D Liu, W Zhang - Advanced Synthesis & Catalysis, 2017 - Wiley Online Library
A ruthenocenyl phosphino‐oxazoline‐ruthenium complex (RuPHOX−Ru) catalyzed asymmetric hydrogenation of α‐aryl keto acids has been successfully developed, affording the …
Number of citations: 24 onlinelibrary.wiley.com

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